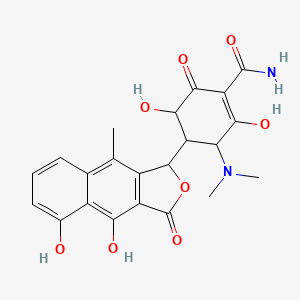
beta-Apooxytetracycline
説明
Synthesis Analysis
The synthesis of compounds similar to beta-Apooxytetracycline often involves complex chemical reactions. For example, the synthesis of γ-Hydroxy-β-lysine, a basic amino acid isolated from antitubercular peptides, was achieved through Arndt-Eistert synthesis via β-hydroxyornithine, highlighting the intricate methods used to create structurally complex molecules (Wakamiya et al., 1974).
Molecular Structure Analysis
Understanding the molecular structure is crucial for grasping how beta-Apooxytetracycline and its analogs interact with biological systems. The detailed structural analysis of molecules like γ-Hydroxy-β-lysine reveals the importance of stereochemistry and molecular orientation in biological activity and drug design (Wakamiya et al., 1972).
Chemical Reactions and Properties
The chemical reactions and properties of beta-Apooxytetracycline derivatives can be complex, involving interactions with various chemical groups and the formation of bonds that affect their biological activity. For instance, the synthesis of heterocyclic betaines illustrates the kind of reactions beta-Apooxytetracycline might undergo, emphasizing the role of molecular interactions in defining the chemical properties of such compounds (Funt et al., 2018).
Physical Properties Analysis
The physical properties of beta-Apooxytetracycline, such as solubility, melting point, and stability, are essential for its formulation and delivery as a therapeutic agent. Studies on compounds like betalains provide insights into the vacuolar pigments of plants, which could shed light on the physical characteristics of similar compounds (Khan & Giridhar, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH stability, and degradation pathways, are critical for understanding the behavior of beta-Apooxytetracycline in biological systems and the environment. The research on the solution structure of rat apo-S100B(beta beta) as determined by NMR spectroscopy provides a model for analyzing the chemical properties and interactions of complex molecules (Drohat et al., 1996).
科学的研究の応用
Chromatographic Analysis : A study by Fedeniuk et al. (1996) demonstrated the use of reversed-phase (RP) chromatography for separating oxytetracycline (OTC), 4-epioxytetracycline, alpha-apooxytetracycline (alpha-apoOTC), and beta-apoOTC. They achieved excellent separation of these compounds, highlighting the method's efficacy for analyzing beta-apoOTC and related substances (Fedeniuk, Ramamurthi, & McCurdy, 1996).
High-Performance Liquid Chromatography (HPLC) : Smyrniotakis & Archontaki (2007) conducted a study using HPLC for the simultaneous determination of oxytetracycline and its related substances, including beta-apoOTC. They achieved separation using C(18) columns, which underscores the relevance of HPLC in analyzing beta-apoOTC in various formulations (Smyrniotakis & Archontaki, 2007).
Capillary Electrophoresis : Li et al. (1997) described a method for separating oxytetracycline and related substances, including beta-apoOTC, by capillary electrophoresis. This study demonstrates the applicability of this technique in the purity control of oxytetracycline, emphasizing its utility in analyzing beta-apoOTC (Li, Schepdael, Roets, & Hoogmartens, 1997).
Stability under Cooking Conditions : Rose et al. (1996) investigated the heat stability of oxytetracycline and its degradation products, including beta-apoOTC, in various cooking conditions. This study provides insights into how cooking affects drug residues like beta-apoOTC in food, which is crucial for consumer safety and exposure estimates (Rose, Bygrave, Farrington, & Shearer, 1996).
Safety And Hazards
将来の方向性
The growing antimicrobial resistance crisis has revitalized research into alternatives, with one of the most promising avenues being bacteriophage therapy . Another promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitizing resistant bacteria to antibiotics .
特性
IUPAC Name |
4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMHDAKULCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940158 | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-apo-Oxytetracycline | |
CAS RN |
2869-27-4, 18695-01-7 | |
| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




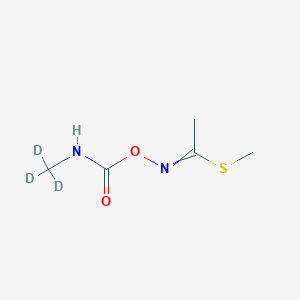
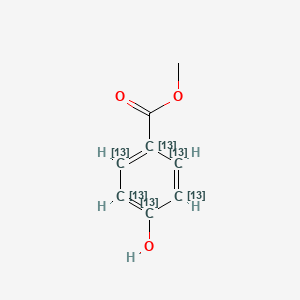
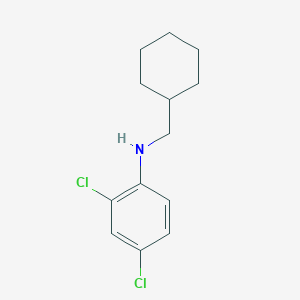
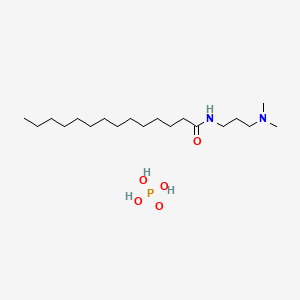

![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)
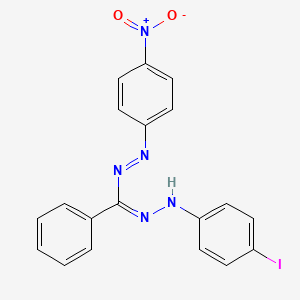
![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)